1,2-Ethanediol, 1,2-bis(4-methoxyphenyl)-, (1S,2S)-
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Overview
Description
1,2-Ethanediol, 1,2-bis(4-methoxyphenyl)-, (1S,2S)- is a chemical compound with the molecular formula C16H18O4 It is characterized by the presence of two methoxyphenyl groups attached to a 1,2-ethanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 1,2-bis(4-methoxyphenyl)-, (1S,2S)- typically involves the reaction of 4-methoxybenzaldehyde with ethylene glycol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Temperature: Elevated temperatures around 80-100°C.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediol, 1,2-bis(4-methoxyphenyl)-, (1S,2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,2-Ethanediol, 1,2-bis(4-methoxyphenyl)-, (1S,2S)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediol, 1,2-bis(4-methoxyphenyl)-, (1S,2S)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:
Binding to active sites of enzymes: Inhibiting or activating enzymatic reactions.
Interacting with receptors: Modulating signal transduction pathways.
Scavenging free radicals: Exhibiting antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediol, 1,2-bis(4-hydroxyphenyl)-: Similar structure but with hydroxy groups instead of methoxy groups.
1,2-Ethanediol, 1,2-bis(4-chlorophenyl)-: Contains chlorophenyl groups instead of methoxyphenyl groups.
Uniqueness
1,2-Ethanediol, 1,2-bis(4-methoxyphenyl)-, (1S,2S)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility and reactivity compared to its hydroxy or chloro analogs.
Properties
Molecular Formula |
C16H18O4 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
(1S,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C16H18O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-18H,1-2H3/t15-,16-/m0/s1 |
InChI Key |
RKRWHUXXTPLPAL-HOTGVXAUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)OC)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)O)O |
Origin of Product |
United States |
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